4-(3-Methoxyphenyl)cyclohexanone
Description
4-(3-Methoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a 3-methoxyphenyl group attached to the cyclohexanone ring. Structurally, it combines the cyclic ketone framework of cyclohexanone with a methoxy-substituted aromatic ring. While its exact pharmacological profile is less documented compared to analogs like MXE, its structural features make it a candidate for exploring structure-activity relationships (SAR) in ketamine-like compounds.
Properties
CAS No. |
40503-91-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
DWBASXJXOOJROY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2CCC(=O)CC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(3-Methoxyphenyl)cyclohexanone and related cyclohexanone derivatives:
Structural and Functional Analysis
Substituent Position and Bioactivity The 3-methoxyphenyl group in this compound contrasts with the 3,4,5-trimethoxyphenyl group in CAS 178363-78-3. Methoxetamine (MXE) introduces an ethylamino group at C2, enabling hydrogen bonding and ionic interactions with NMDA receptors. This modification is critical for its psychoactivity, which is absent in the parent compound .
Physicochemical Properties 4-Heptylcyclohexanone (CAS 16618-75-0) has a hydrophobic heptyl chain, lowering water solubility compared to aryl-substituted analogs. This property correlates with its classification as a flammable irritant .
Enzymatic Interactions Cyclohexanone monooxygenase (CHMO) catalyzes the oxidation of cyclohexanone to ε-caprolactone. Bulky substituents like 3-methoxyphenyl may hinder enzyme access, altering reaction kinetics compared to unsubstituted cyclohexanone .
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